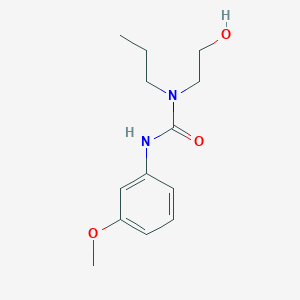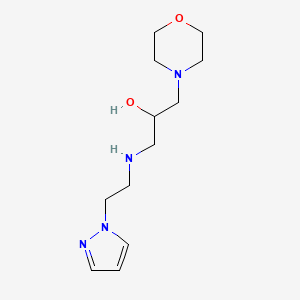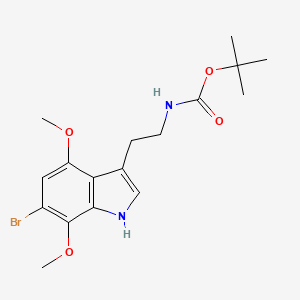
1-(2-Hydroxyethyl)-3-(3-methoxyphenyl)-1-propylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxyethyl)-3-(3-methoxyphenyl)-1-propylurea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a hydroxyethyl group, a methoxyphenyl group, and a propyl group attached to the urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyethyl)-3-(3-methoxyphenyl)-1-propylurea typically involves the reaction of 3-methoxyphenyl isocyanate with 2-hydroxyethylamine and propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Preparation of 3-methoxyphenyl isocyanate by reacting 3-methoxyaniline with phosgene.
Step 2: Reaction of 3-methoxyphenyl isocyanate with 2-hydroxyethylamine to form an intermediate.
Step 3: Reaction of the intermediate with propylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Hydroxyethyl)-3-(3-methoxyphenyl)-1-propylurea can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The methoxyphenyl group can be reduced to a phenyl group.
Substitution: The urea moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the urea moiety under basic conditions.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a phenyl derivative.
Substitution: Formation of substituted urea derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxyethyl)-3-(3-methoxyphenyl)-1-propylurea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2-Hydroxyethyl)-3-(3-methoxyphenyl)-1-propylurea involves its interaction with specific molecular targets and pathways. The hydroxyethyl and methoxyphenyl groups may play a role in binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Hydroxyethyl)-3-phenyl-1-propylurea: Lacks the methoxy group on the phenyl ring.
1-(2-Hydroxyethyl)-3-(3-methoxyphenyl)-1-butylurea: Has a butyl group instead of a propyl group.
1-(2-Hydroxyethyl)-3-(4-methoxyphenyl)-1-propylurea: Has the methoxy group at the 4-position instead of the 3-position.
Uniqueness
1-(2-Hydroxyethyl)-3-(3-methoxyphenyl)-1-propylurea is unique due to the specific positioning of the hydroxyethyl, methoxyphenyl, and propyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C13H20N2O3 |
|---|---|
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
1-(2-hydroxyethyl)-3-(3-methoxyphenyl)-1-propylurea |
InChI |
InChI=1S/C13H20N2O3/c1-3-7-15(8-9-16)13(17)14-11-5-4-6-12(10-11)18-2/h4-6,10,16H,3,7-9H2,1-2H3,(H,14,17) |
InChI-Schlüssel |
UUGXYUFTNSIOET-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCO)C(=O)NC1=CC(=CC=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Azaspiro[4.5]decan-8-amine dihydrochloride](/img/structure/B14913243.png)
![6-Bromo-1-methyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B14913253.png)



![4-[3-(4-cyanophenyl)-2-(2-dicyclohexylphosphanylphenyl)phenyl]benzonitrile](/img/structure/B14913275.png)
![(1R,3S)-Methyl 1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B14913283.png)







